{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine
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Overview
Description
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a propylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This intermediate is then further reacted with propylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high selectivity and yield. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1H-pyrazole: A related compound with similar structural features but lacking the propylamine side chain.
5-Methyl-3-trifluoromethyl-1H-pyrazole: Another similar compound with a methyl group instead of the propylamine side chain.
Uniqueness
The presence of the propylamine side chain in {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine distinguishes it from other similar compounds. This side chain can influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable molecule for various applications .
Properties
Molecular Formula |
C9H15ClF3N3 |
---|---|
Molecular Weight |
257.68 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14F3N3.ClH/c1-3-4-13-6-7-5-8(9(10,11)12)14-15(7)2;/h5,13H,3-4,6H2,1-2H3;1H |
InChI Key |
PNIMDWUFMJZWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=NN1C)C(F)(F)F.Cl |
Origin of Product |
United States |
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